molecular formula C7H6I2O B1601155 (3,5-Diiodophenyl)methanol CAS No. 53279-79-1

(3,5-Diiodophenyl)methanol

Cat. No.: B1601155
CAS No.: 53279-79-1
M. Wt: 359.93 g/mol
InChI Key: PNXHCRVWLIQVGW-UHFFFAOYSA-N
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Description

(3,5-Diiodophenyl)methanol is an organic compound with the molecular formula C7H6I2O It is a derivative of phenol, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring, and a methanol group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Diiodophenyl)methanol can be synthesized through several methods. One common approach involves the iodination of phenylmethanol. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the iodination of phenylmethanol followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diiodophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the iodine atoms, yielding phenylmethanol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (3,5-Diiodophenyl)formaldehyde or (3,5-Diiodophenyl)acetic acid.

Scientific Research Applications

(3,5-Diiodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving iodine metabolism and thyroid function.

    Industry: this compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Diiodophenyl)methanol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: Lacks the iodine substituents, making it less reactive in certain chemical reactions.

    (3-Iodophenyl)methanol: Contains only one iodine atom, resulting in different chemical and biological properties.

    (4-Iodophenyl)methanol: The iodine atom is positioned differently, affecting its reactivity and applications.

Uniqueness

(3,5-Diiodophenyl)methanol is unique due to the presence of two iodine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3,5-diiodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXHCRVWLIQVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490558
Record name (3,5-Diiodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53279-79-1
Record name (3,5-Diiodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of B, Gaux and D. LeHenaff, Bull. Soc. Chem. Fr., 34, 505 (1974), 2,3,5-triiodobenzoic acid (Aldrich) was treated with lithium aluminum hydride to give 3,5-diiodobenzyl alcohol with m.p. of 136.5°-140° (literature 137°). Using the procedure outlined in Example 4, 3,5-diiodobenzyl alcohol was treated with n-hexyl chloroformate giving s in Table I (ND25 =1.5800).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Diiodophenyl)methanol
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Reactant of Route 4
(3,5-Diiodophenyl)methanol
Reactant of Route 5
(3,5-Diiodophenyl)methanol
Reactant of Route 6
(3,5-Diiodophenyl)methanol

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